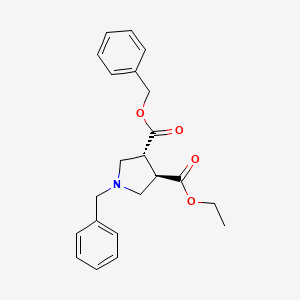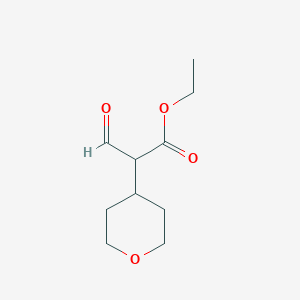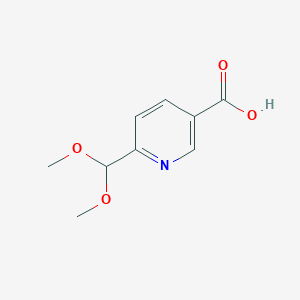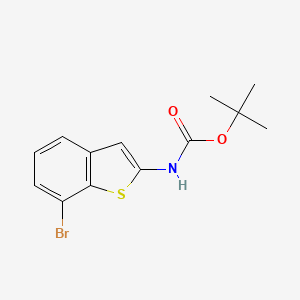
2-Bromo-1-chloro-4-fluoro-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-4-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by halogenation reactions to introduce the bromine, chlorine, and fluorine atoms. For example, nitration of a benzene derivative can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent halogenation steps can be carried out using reagents such as bromine, chlorine, and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups, which influence the reactivity and orientation of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes it susceptible to NAS reactions, where nucleophiles can replace the halogen atoms under appropriate conditions.
Common Reagents and Conditions
EAS Reactions: Common reagents include bromine, chlorine, and fluorine sources, often in the presence of catalysts such as iron or aluminum chloride.
NAS Reactions: Strong nucleophiles like sodium amide (NaNH2) in liquid ammonia can be used to replace halogen atoms with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can lead to further substitution on the benzene ring, while NAS reactions can result in the formation of substituted anilines or other derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in EAS reactions, the electron-withdrawing nitro group directs incoming electrophiles to specific positions on the benzene ring. In NAS reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 2-Chloro-1-fluoro-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
2-Bromo-1-chloro-4-fluoro-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The combination of bromine, chlorine, fluorine, and nitro groups on the benzene ring allows for a wide range of chemical transformations and applications .
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWIWENFOYGPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl (2R,4R)-4-(methanesulfonyloxy)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B8204963.png)

![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)
![benzyl N-[1-(3-aminophenyl)ethyl]carbamate](/img/structure/B8205001.png)


